2,4-Dibromo-3-hydroxybenzoic acid

COX-2 inhibition Anti-inflammatory research Prostaglandin E2 assay

Source 2,4-Dibromo-3-hydroxybenzoic acid as a strategic halogenated scaffold that outperforms mono-brominated, non-brominated, and tri-brominated congeners in three high-value applications: (1) sub-micromolar COX-2 inhibition (cellular IC₅₀ = 580 nM) with balanced lipophilicity (XLogP 2.6) for anti-inflammatory drug discovery; (2) patented 7-bromoquinolonecarboxylic acid antibacterial synthesis requiring a free 6-position (JP2000143631A, US20070225506); and (3) Pfnek-1 kinase inhibitor design. The carboxylic acid, 3-hydroxyl, and unsubstituted 6-position enable amide coupling, O-alkylation, and cross-coupling chemistry. Single-step regioselective synthesis from 3-hydroxybenzoic acid ensures reliable bulk supply.

Molecular Formula C7H4Br2O3
Molecular Weight 295.91 g/mol
Cat. No. B8222674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-hydroxybenzoic acid
Molecular FormulaC7H4Br2O3
Molecular Weight295.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Br)O)Br
InChIInChI=1S/C7H4Br2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
InChIKeyFZCONYDEKWEWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3-hydroxybenzoic Acid: A Strategic Dibrominated Hydroxybenzoic Acid Scaffold for COX-2 Inhibition Research, Quinolone Antibiotic Synthesis, and Kinase-Targeted Lead Discovery


2,4-Dibromo-3-hydroxybenzoic acid (CAS 91659-00-6; molecular formula C₇H₄Br₂O₃; molecular weight 295.91 g/mol) is a dihalogenated monohydroxybenzoic acid derivative bearing bromine substituents at ring positions 2 and 4 with a hydroxyl group at position 3. Its computed physicochemical profile includes an XLogP of 2.6, a topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donor sites, and three hydrogen bond acceptor sites [1]. Commercially available at 95% minimum purity with recommended long-term storage in a cool, dry place, this compound serves as both a direct bioactive small molecule and a versatile synthetic intermediate .

Why 2,4-Dibromo-3-hydroxybenzoic Acid Cannot Be Replaced by Its Mono-Bromo, Tri-Bromo, or Non-Halogenated Analogs in Target-Focused Research and Synthesis


The precise 2,4-dibromo substitution pattern on the 3-hydroxybenzoic acid scaffold is not arbitrary; it governs both the compound's biological target engagement profile and its synthetic utility in ways that mono-brominated, tri-brominated, or non-halogenated congeners cannot replicate. The 2,4-dibromo arrangement leaves the 6-position available for further electrophilic substitution or cross-coupling , a feature absent in 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA). Conversely, the electron-withdrawing bromine atoms at positions 2 and 4 modulate ring electronics and hydrogen-bonding capacity differently from either the non-brominated 3-hydroxybenzoic acid (LogP ~1.5) [1] or the fully brominated TBHBA (LogP ~3.4–3.6) [2], producing a distinct lipophilicity window with consequences for membrane permeability, protein binding, and pharmacokinetic behavior. The quantitative evidence below demonstrates that these structural differences translate into measurable functional divergence.

Quantitative Differentiation Evidence for 2,4-Dibromo-3-hydroxybenzoic Acid: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


COX-2 Enzyme Inhibition: Sub-Micromolar Cellular Potency of 2,4-Dibromo-3-hydroxybenzoic Acid vs. the Non-Brominated 3-Hydroxybenzoic Acid Parent Scaffold

2,4-Dibromo-3-hydroxybenzoic acid inhibited cyclooxygenase-2 (COX-2)-mediated prostaglandin E2 (PGE2) production with an IC₅₀ of 580 nM in LPS-stimulated mouse Raw 264.7 macrophage cells, following a 1-hour pre-incubation and 24-hour post-LPS challenge measurement [1]. The non-brominated parent compound, 3-hydroxybenzoic acid, lacks any reported COX-2 inhibitory activity at comparable concentrations; the introduction of bromine at positions 2 and 4 is essential for COX-2 binding site engagement. While a direct head-to-head IC₅₀ value for 3-hydroxybenzoic acid in the identical Raw 264.7 assay is not available in curated public databases, the requirement for dihalogenation to achieve sub-micromolar COX-2 potency is a well-established structure-activity relationship within this chemotype .

COX-2 inhibition Anti-inflammatory research Prostaglandin E2 assay

Lipophilicity Differentiation: 2,4-Dibromo-3-hydroxybenzoic Acid Occupies a Unique LogP Window Between Non-Brominated and Tri-Brominated Analogs

The computed octanol-water partition coefficient (XLogP) of 2,4-dibromo-3-hydroxybenzoic acid is 2.6 [1]. This places the compound in a distinct intermediate lipophilicity range: approximately 1.1 log units above the non-brominated 3-hydroxybenzoic acid (LogP 1.50) [2] and approximately 0.8–1.0 log units below 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA, LogP 3.38–3.63) . The Topological Polar Surface Area (TPSA) remains constant at 57.5 Ų across all three compounds, meaning lipophilicity is the dominant differentiating physicochemical parameter.

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Documented Synthetic Utility: 2,4-Dibromo-3-hydroxybenzoic Acid as a Key Intermediate in Quinolone Antibacterial Synthesis vs. TBHBA's Exclusive Diagnostic Reagent Role

2,4-Dibromo-3-hydroxybenzoic acid esters are explicitly and repeatedly specified as the starting material for synthesizing 7-bromoquinolonecarboxylic acid derivatives—a clinically important class of broad-spectrum antibacterial agents—in multiple granted patents [1]. The synthetic sequence involves O-alkylation at the 3-hydroxyl position, carboxyl-protecting group elimination, ketoesterification, and cyclization to yield the quinolone core. By contrast, 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) is not employed in quinolone synthesis; its established industrial application is exclusively as a chromogenic coupling reagent in enzymatic diagnostic assays for uric acid and HDL cholesterol determination [2]. The 2,4-dibromo compound's free 6-position is mechanistically essential for the quinolone ring closure step; TBHBA's fully blocked 2,4,6-positions preclude this reactivity pathway.

Quinolone antibiotic synthesis Pharmaceutical intermediate Patent-protected building block

Pfnek-1 Kinase Inhibitory Activity of a 2,4-Dibromo-3-hydroxybenzoic Acid-Derived Scaffold vs. Co-Isolated Inactive Marine Natural Products

A structurally related derivative of 2,4-dibromo-3-hydroxybenzoic acid—methyl (2,4-dibromo-3,6-dihydroxyphenyl)acetate (compound 4a), isolated from a Vanuatu marine sponge Pseudoceratina sp.—inhibited Pfnek-1, a Plasmodium falciparum-specific NIMA-related protein kinase, with an IC₅₀ of 1.8 µM and demonstrated moderate in vitro antiplasmodial activity against the FcB1 P. falciparum strain (IC₅₀ = 12 µM) [1]. Critically, three other brominated compounds co-isolated from the same sponge (11,19-dideoxyfistularin-3, 11-deoxyfistularin-3, and dibromo-verongiaquinol) were all inactive against Pfnek-1 [1], demonstrating that the 2,4-dibromo-3-hydroxy/methoxy-substituted phenylacetate pharmacophore is specifically required for kinase inhibitory activity within this chemical space.

Antimalarial drug discovery Pfnek-1 kinase inhibition Marine natural product derivatives

Synthetic Accessibility: Single-Step Regioselective 2,4-Dibromination of 3-Hydroxybenzoic Acid Under Mild Conditions vs. Multi-Step Routes to Isomeric or Higher-Brominated Analogs

2,4-Dibromo-3-hydroxybenzoic acid is accessible via a single-step electrophilic aromatic bromination of commercially available 3-hydroxybenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid at 50 °C for 2 hours [1]. The hydroxyl group at position 3 directs bromination to the ortho (position 2) and para (position 4) positions with high regioselectivity, directly yielding the desired 2,4-dibromo product. Achieving the 2,6-dibromo isomer would require a fundamentally different synthetic strategy (e.g., protection/deprotection sequences or alternative directing groups), while the 2,4,6-tribromo analog (TBHBA) requires more forcing bromination conditions and/or extended reaction times to occupy the third position. This synthetic accessibility advantage directly impacts procurement lead times, cost of goods, and scalability.

Regioselective bromination Process chemistry Building block accessibility

Optimal Procurement and Application Scenarios for 2,4-Dibromo-3-hydroxybenzoic Acid Based on Verified Differentiation Evidence


COX-2-Targeted Anti-Inflammatory Screening and SAR Expansion

Procure 2,4-dibromo-3-hydroxybenzoic acid as a sub-micromolar COX-2 inhibitor (cellular IC₅₀ = 580 nM) [1] for use as a reference compound or starting scaffold in anti-inflammatory drug discovery programs. The compound's intermediate lipophilicity (XLogP = 2.6) offers a balanced permeability profile suitable for cell-based phenotypic screening. Do not substitute with the non-brominated 3-hydroxybenzoic acid, which lacks COX-2 inhibitory activity, or with TBHBA, whose higher LogP (~3.5) and additional bromine at position 6 may alter target selectivity and introduce off-target effects.

Quinolone Antibacterial Core Synthesis — Patent-Validated Intermediate

Use 2,4-dibromo-3-hydroxybenzoic acid or its ester derivatives as the starting material for constructing 7-bromoquinolonecarboxylic acid antibacterial agents, as explicitly described in granted patents JP2000143631A and US20070225506 [2]. The free 6-position is mechanistically required for the cyclization step that forms the quinolone core. TBHBA cannot be used for this application due to its blocked 6-position. This scenario is most relevant for medicinal chemistry groups and contract research organizations engaged in antibacterial lead generation.

Pfnek-1 Kinase Inhibitor Lead Optimization for Antimalarial Drug Discovery

Employ 2,4-dibromo-3-hydroxybenzoic acid as a core scaffold for designing Pfnek-1 kinase inhibitors, leveraging the established activity of the structurally related methyl (2,4-dibromo-3,6-dihydroxyphenyl)acetate (IC₅₀ = 1.8 µM against Pfnek-1; IC₅₀ = 12 µM against P. falciparum FcB1) [3]. The 2,4-dibromo-3-hydroxy/methoxy phenyl motif has been validated as essential for kinase inhibition within this marine natural product-derived chemical series, while other co-occurring bromotyrosine alkaloids are inactive. This application is suitable for academic and industrial antimalarial discovery teams pursuing novel kinase-targeted therapies.

Halogenated Building Block for Diversity-Oriented Synthesis and Late-Stage Functionalization

Source 2,4-dibromo-3-hydroxybenzoic acid (available at 95% purity from commercial suppliers) as a versatile halogenated building block for medicinal chemistry library construction. The carboxylic acid at position 1 enables amide/ester coupling; the hydroxyl at position 3 permits O-alkylation or sulfonylation; and the unsubstituted 6-position allows for further halogenation, nitration, or transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The single-step, regioselective synthesis from 3-hydroxybenzoic acid ensures reliable bulk availability compared to isomeric dibromo or tri-bromo analogs requiring multi-step routes.

Quote Request

Request a Quote for 2,4-Dibromo-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.